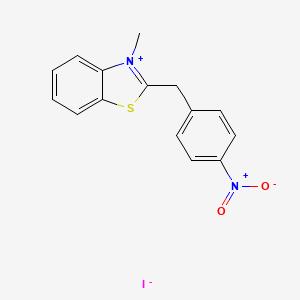
3-bromo-4-ethoxy-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-4-ethoxy-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide is a chemical compound that belongs to the class of benzotriazole derivatives. It has been extensively studied for its potential applications in the field of scientific research.
作用機序
The mechanism of action of 3-bromo-4-ethoxy-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide is not fully understood. However, it is believed to exert its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It is also thought to act as a zinc ion chelator, which can lead to a decrease in the activity of zinc-dependent enzymes. Its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase is believed to be due to its interaction with the active site of these enzymes.
Biochemical and Physiological Effects:
3-bromo-4-ethoxy-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to induce DNA damage and oxidative stress in cancer cells, which can lead to cell death. It has also been shown to disrupt the activity of zinc-dependent enzymes, which can affect various physiological processes in the body. Its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase can lead to an increase in the levels of acetylcholine and butyrylcholine, which are involved in the regulation of neurotransmission.
実験室実験の利点と制限
One of the advantages of using 3-bromo-4-ethoxy-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide in lab experiments is its potential as an anticancer agent. It has been shown to exhibit potent anticancer activity against various types of cancer cells. Another advantage is its ability to act as a fluorescent probe for the detection of zinc ions in biological systems. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can affect its bioavailability and limit its use in certain applications.
将来の方向性
There are several future directions for the research of 3-bromo-4-ethoxy-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide. One direction is to further investigate its anticancer activity and explore its potential use in combination with other anticancer agents. Another direction is to study its mechanism of action in more detail and identify its molecular targets. Additionally, its potential as a fluorescent probe for the detection of other metal ions could be explored. Finally, the development of more water-soluble derivatives of this compound could expand its potential applications in various scientific research fields.
合成法
The synthesis of 3-bromo-4-ethoxy-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide involves the reaction of 3-bromo-4-ethoxyaniline with 2-phenyl-2H-1,2,3-benzotriazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final compound.
科学的研究の応用
3-bromo-4-ethoxy-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide has been used in various scientific research studies. It has been found to exhibit anticancer activity by inhibiting the proliferation of cancer cells. It has also been studied for its potential use as a fluorescent probe for the detection of zinc ions in biological systems. In addition, it has been investigated for its ability to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
特性
IUPAC Name |
3-bromo-4-ethoxy-N-(2-phenylbenzotriazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O2/c1-2-28-20-11-8-14(12-17(20)22)21(27)23-15-9-10-18-19(13-15)25-26(24-18)16-6-4-3-5-7-16/h3-13H,2H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGRAZNCERSHLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-4-ethoxy-N-(2-phenylbenzotriazol-5-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diallyl-6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5066205.png)
![methyl 4-{[2-(hydroxymethyl)-1-pyrrolidinyl]methyl}benzoate](/img/structure/B5066212.png)


![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B5066227.png)
![ethyl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5066235.png)
![3-(allylthio)-6-(4-methoxy-3-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5066240.png)




![N-[2-(2-pyrazinyl)ethyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5066298.png)
![1-(2-chlorophenyl)-5-{[(4-chlorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5066304.png)
